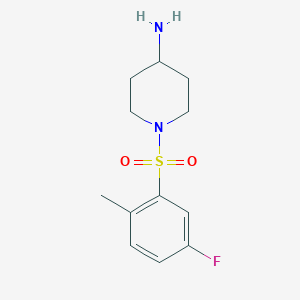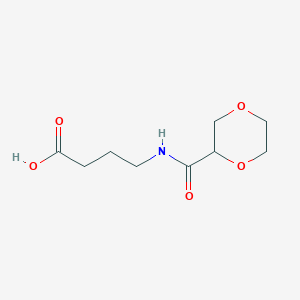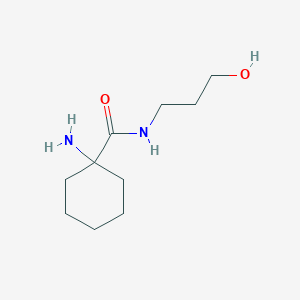![molecular formula C12H13N3O3 B7541176 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. IPA-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. CK2 is also involved in the regulation of the immune response and the phosphorylation of tau protein in neurodegenerative disorders. The inhibition of CK2 by this compound results in the downregulation of its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, this compound has been shown to reduce inflammation by inhibiting the immune response. In neurodegenerative disorders, this compound has been shown to reduce tau hyperphosphorylation, which is a hallmark of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is its specificity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid. One direction is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of CK2, which could have better therapeutic potential. Finally, the development of new methods for the delivery of this compound could help to overcome its low solubility in water and improve its efficacy.
Méthodes De Synthèse
The synthesis of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid involves the condensation reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-2-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, CK2 is involved in the regulation of the immune response, and its inhibition by this compound has been shown to reduce inflammation. In neurodegenerative disorders, CK2 is involved in the regulation of tau protein phosphorylation, and its inhibition by this compound has been shown to reduce tau hyperphosphorylation.
Propriétés
IUPAC Name |
2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(12(17)18)13-11(16)6-9-7-15-5-3-2-4-10(15)14-9/h2-5,7-8H,6H2,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWIWSHWIGKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)


![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)